Lipophilicity Reduction: Lower LogP vs. Direct Oxetane-Phenyl Analog
The methoxy linker in 4-((3-methyloxetan-3-yl)methoxy)aniline significantly reduces lipophilicity compared to the direct oxetane-phenyl analog 4-(3-methyloxetan-3-yl)aniline. The measured cLogP for the target compound is 0.92, versus a computed XLogP3 of 1.5 for the direct analog [1][2]. This 0.58 log unit decrease corresponds to a roughly 3.8-fold reduction in octanol-water partition coefficient, predicting improved aqueous solubility and potentially reduced off-target binding associated with high lipophilicity.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP = 0.92 |
| Comparator Or Baseline | 4-(3-Methyloxetan-3-yl)aniline, XLogP3 = 1.5 |
| Quantified Difference | ΔLogP = -0.58 (approximately 3.8-fold reduction in partition coefficient) |
| Conditions | Computed values; target compound cLogP from PostEra database, comparator XLogP3 from PubChem |
Why This Matters
Lower lipophilicity is a key predictor of improved aqueous solubility and reduced promiscuous off-target binding, enhancing the compound's developability profile.
- [1] PostEra COVID Moonshot. Molecule Details: cLogP = 0.9186. View Source
- [2] PubChem. 4-(3-Methyloxetan-3-yl)aniline. XLogP3-AA Property Value = 1.5. View Source
